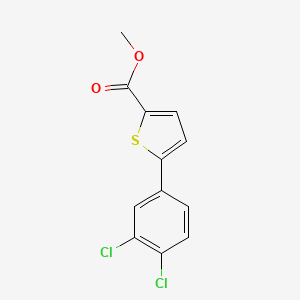

Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate” is a chemical compound. It is a thiophene derivative, which is a class of compounds that contain a ring of four carbon atoms and one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .Scientific Research Applications

Functionalization and Synthetic Utility

Thiophene derivatives, including those similar to Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate, are key intermediates in synthesizing a wide range of compounds. For example, reactions with methyl 3-hydroxythiophene-2-carboxylate have paved the way for synthesizing ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the chemical reactivity and potential for producing biologically active molecules (Corral & Lissavetzky, 1984). Furthermore, incorporating thiophene moieties into electrophilic reactions has enabled the synthesis of long-chain esters with remote hydroxyl and carboxyl groups, indicating the adaptability of thiophene derivatives in complex organic syntheses (Yang et al., 2000).

Materials Science Applications

Thiophene-based metal-organic frameworks (MOFs) have been highlighted for their luminescence sensing and pesticide removal capabilities, demonstrating the potential of thiophene derivatives in environmental monitoring and remediation. These MOFs exhibit selective and sensitive detection of environmental contaminants such as Hg(II), Cu(II), and Cr(VI), showcasing the practical applications of thiophene derivatives in developing novel sensory materials (Zhao et al., 2017).

Antimicrobial Applications

The synthesis and application of thiophene-based compounds as antimicrobial agents highlight their potential in medical and healthcare fields. For instance, novel thiophene and benzothiophene derivatives have been explored as cytotoxic agents, indicating the broad spectrum of biological activities possessed by thiophene derivatives (Mohareb et al., 2016).

Electronic and Optical Properties

Electrochemically polymerized thiophene derivatives carrying aromatic substituents have been studied for their solubility and potential applications in electronic devices. The effects of substituents on the polymerizability and properties of resulting polymers open avenues for designing materials with tailored electronic and optical properties (Visy et al., 1994).

Future Directions

Mechanism of Action

Target of Action

Methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

Thiophene derivatives have been known to affect various biochemical pathways related to their pharmacological properties .

Result of Action

Thiophene derivatives have been known to exhibit various pharmacological effects .

properties

IUPAC Name |

methyl 5-(3,4-dichlorophenyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c1-16-12(15)11-5-4-10(17-11)7-2-3-8(13)9(14)6-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRZJPKMBBGFAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-(2-{[2-(trimethylsilyl)ethoxy]methoxy}propan-2-yl)pyridine](/img/structure/B2769596.png)

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2769600.png)

![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)

![2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2769606.png)

![N-[4-(1,2,4-oxadiazol-3-yl)oxan-4-yl]prop-2-enamide](/img/structure/B2769610.png)

![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2769611.png)

![5-(2-Bicyclo[2.2.1]heptanyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B2769613.png)